2,2'-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol)
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Overview
Description
2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes two phenolic units connected by a methoxyethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with 2-methoxyethane-1,1-diyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated phenolic compounds.
Scientific Research Applications
2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of polymers and resins with enhanced thermal and mechanical properties.
Chemistry: Employed as a building block in organic synthesis for the preparation of complex molecules.
Biology and Medicine: Investigated for its potential antioxidant properties and its role in the development of pharmaceuticals.
Industry: Utilized in the production of stabilizers and additives for plastics and other materials.
Mechanism of Action
The mechanism of action of 2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets, primarily through its phenolic units. These units can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. The compound can also form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar structure but with a methylene bridge instead of a methoxyethane bridge.
2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis(oxirane): Contains oxirane groups instead of phenolic units.
2,2’-[2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Similar phenolic structure but with different bridging units.
Uniqueness
2,2’-(2-Methoxyethane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its methoxyethane bridge, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
679843-24-4 |
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Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-2-methoxyethyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C19H24O3/c1-11-6-13(3)18(20)15(8-11)17(10-22-5)16-9-12(2)7-14(4)19(16)21/h6-9,17,20-21H,10H2,1-5H3 |
InChI Key |
GGNJLTFWPDPJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(COC)C2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
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